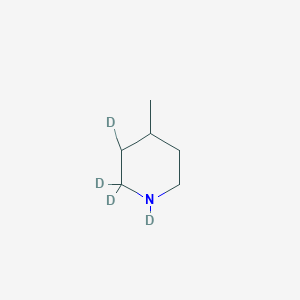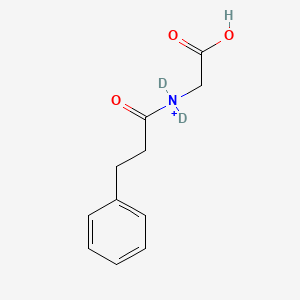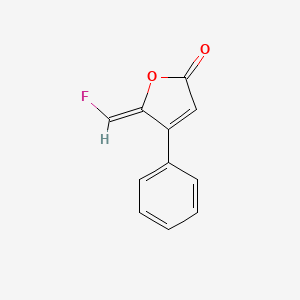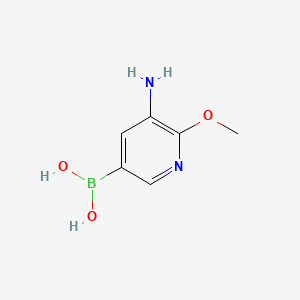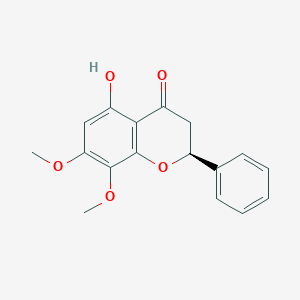
5-hidroxi-7,8-dimetoxi-flavanona
Descripción general
Descripción
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one is a natural product found in Tephrosia calophylla, Isodon oresbius, and other organisms with data available.
Aplicaciones Científicas De Investigación
Interacciones de las Plantas con el Entorno
Los flavonoides como la 5-hidroxi-7,8-dimetoxi-flavanona juegan un papel crucial en las interacciones de las plantas con su entorno. Están involucrados en diversas actividades biológicas, incluidas las reacciones de la planta a las tensiones ambientales e interacciones con otros organismos. Sus propiedades antioxidantes son particularmente significativas, contribuyendo a la protección y resiliencia de las plantas {svg_1}.
Propiedades Antioxidantes
Las fuertes propiedades antioxidantes del compuesto son beneficiosas para neutralizar los radicales libres, protegiendo así las células del estrés oxidativo. Esta función no solo es crucial para la salud de las plantas, sino que también tiene aplicaciones potenciales en medicina, particularmente en la prevención y el tratamiento de enfermedades causadas por daño oxidativo {svg_2}.
Actividad Herbicida
Las pruebas biológicas han demostrado la actividad inhibitoria de los flavonoides relacionados con la this compound contra malezas como Echinochloa crus-galli. Esto sugiere su posible uso como herbicida natural, ofreciendo una alternativa ecológica a los herbicidas químicos {svg_3}.
Efectos Antifúngicos
Además de las propiedades herbicidas, este compuesto ha mostrado efectos antifúngicos. Podría usarse en el desarrollo de agentes o tratamientos antifúngicos, que podrían ser particularmente útiles en la agricultura para proteger los cultivos de patógenos fúngicos {svg_4}.
Investigación sobre el Cáncer
Se ha descubierto que un nuevo flavonoide estrechamente relacionado con la this compound inhibe la función de eflujo de la glicoproteína P humana, que está involucrada en la multirresistencia a los fármacos en el cáncer. Esto abre posibilidades para su uso en el tratamiento del cáncer, particularmente para superar la resistencia a los fármacos en las células cancerosas {svg_5}.
Estudios Farmacológicos
La diversa estructura química y la variedad de flavonoides, incluida la this compound, los convierten en objeto de estudios farmacológicos. Se investigan sus posibles aplicaciones terapéuticas, como los efectos antiinflamatorios, anticancerígenos y neuroprotectores {svg_6}.
Aislamiento Cromatográfico
Este compuesto se ha aislado con éxito utilizando técnicas de cromatografía de contracorriente de alta velocidad. Esta aplicación es esencial en la separación preparativa de productos naturales complejos para su posterior estudio farmacológico {svg_7}.
Síntesis y Relación Estructura-Actividad
La síntesis y el estudio de las relaciones estructura-actividad de flavonoides como la this compound son cruciales en la química medicinal. Comprender estas relaciones ayuda a diseñar y desarrollar nuevos fármacos con actividades biológicas específicas {svg_8}.
Propiedades
IUPAC Name |
(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMCCIECGDASG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313044 | |
| Record name | 7-O-Methyldihydrowogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-49-0 | |
| Record name | 7-O-Methyldihydrowogonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-O-Methyldihydrowogonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-hydroxy-7,8-dimethoxyflavanone, also known as 7-O-methylglabranin or (S)-5-hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol. Key spectroscopic data includes characteristic peaks in its NMR spectra, which can be found in the literature. For a detailed analysis, refer to [, ].
A: This flavanone has been isolated from various plant species, particularly those belonging to the Polygonum, Tephrosia, Andrographis, and Glycyrrhiza genera. Notably, it has been found in Polygonum persicaria [], Uvaria scheffleri [], Andrographis paniculata [, , ], Tephrosia tinctoria [], Tarchonanthus camphoratus [], Juglans mandshurica [], and Glycyrrhiza glabra [, ].
A: Research indicates potential anti-inflammatory [], antifungal [], and cytotoxic activities []. It exhibited potent cytotoxicity against the human small cell lung cancer cell line (NCI-H187) [] and demonstrated moderate anti-leishmanial activities against Leishmania donovani [, ].
A: Studies suggest that it significantly inhibits the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages, a key pathway in inflammation []. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MIP-2, as well as nitric oxide [].
A: Yes, modifications to the flavanone core structure, particularly at the 5, 7, and 8 positions, have been shown to influence its biological activity. For instance, the presence of methoxy groups at positions 7 and 8 appears crucial for its anti-inflammatory activity [, ]. Further details on SAR studies can be found in [].
A: The synthesis and accumulation of 5-hydroxy-7,8-dimethoxyflavanone and other related flavone derivatives are characteristic of the Polygonum genus []. Their presence can aid in distinguishing this genus from others within the Polygonaceae family.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




